7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine
Overview
Description
“7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine” is a derivative of pyrrolo[2,1-f][1,2,4]triazine . Pyrrolo[2,1-f][1,2,4]triazine is a unique bicyclic heterocycle, containing an N–N bond with a bridgehead nitrogen . It possesses numerous activities against diverse therapeutic targets . This compound is an integral part of several kinase inhibitors and nucleoside drugs .
Synthesis Analysis
The synthetic methods towards the title compound are classified into six distinct categories :Molecular Structure Analysis
The molecular structure of “7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine” includes a bromine atom, a chlorine atom, and a methylthio group attached to a pyrrolo[2,1-f][1,2,4]triazine core .Scientific Research Applications
Cancer Therapy
Pyrrolo[2,1-f][1,2,4]triazine, the core structure of the compound, is a promising fused heterocycle to target kinases in cancer therapy . It is an integral part of several kinase inhibitors used in targeted therapy, which refers to targeting only specific proteins or enzymes that are dysregulated in cancer .
Antiviral Drug
The compound is a part of the antiviral drug Remdesivir, which is used to treat broad-spectrum viral infections including SARS COVID-19 .
Kinase Inhibition
The substitution at C-2 and C-7 positions of pyrrolo[2,1-f][1,2,4]triazine plays an important role to develop ALK selective inhibitors .
EGFR Inhibition
Pyrrolo[2,1-f][1,2,4]triazine derivatives have shown potential as EGFR inhibitors, slowing cellular proliferation of the human colon tumor cell line .
IGF-1R and IR Kinase Inhibition
Some derivatives of the compound have been found to be effective IGF-1R and IR kinase inhibitors .
Aurora Kinase Inhibition
Pyrrolo[2,1-f][1,2,4]triazine derivatives have also been used as pan-Aurora kinase inhibitors .
Hedgehog Signaling Pathway Inhibition
Some analogs of pyrrolo[2,1-f][1,2,4]triazine have been used as inhibitors of the hedgehog (Hh) signaling pathway .
Anti-norovirus Activity
Recent reports have revealed anti-norovirus activity of 4-aminopyrrolo[2,1-f][1,2,4]triazine derivatives .
Future Directions
Pyrrolo[2,1-f][1,2,4]triazine derivatives have shown promising potential in drug research due to their versatility, with a wide range of biological activities . Therefore, “7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine” and its derivatives may have potential applications in the development of new drugs, particularly kinase inhibitors .
properties
IUPAC Name |
7-bromo-4-chloro-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3S/c1-13-7-10-6(9)4-2-3-5(8)12(4)11-7/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTZPGFYRDCGAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=C2Br)C(=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101186874 | |
Record name | 7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101186874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine | |
CAS RN |
1232815-51-8 | |
Record name | 7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1232815-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101186874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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